![molecular formula C11H11ClF3NO B2896424 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride CAS No. 2097936-61-1](/img/structure/B2896424.png)
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride” is a chemical compound. It is structurally similar to fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor (SSRI) family . Fluoxetine hydrochloride is also known as “the pill of happiness” and was first marketed under the brand name Prozac .
Molecular Structure Analysis
The molecular structure of this compound is similar to that of fluoxetine hydrochloride, which is (±)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine .Chemical Reactions Analysis
The thermal behavior of fluoxetine hydrochloride, a structurally similar compound, has been studied using thermoanalytical techniques . In an inert atmosphere, its decomposition took place as two mass loss events with a residue of 0.13% at the end of the run . In an air atmosphere, decomposition occurred in three steps, the last one as a result of the oxidative burning of the carbonaceous matter .科学研究应用
4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride has shown promising results in various scientific research applications. It has been extensively studied in the field of medicinal chemistry, where it has shown potential in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. It has also been used as a tool for studying protein-protein interactions and as a fluorescent probe for detecting reactive oxygen species.
作用机制
The mechanism of action of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride is not fully understood. However, it is believed to act through multiple pathways, including inhibition of enzymes, modulation of protein-protein interactions, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In addition, it has been shown to modulate protein-protein interactions, which may have implications for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride in lab experiments is its stability and solubility in various solvents. It also has a high purity, which makes it ideal for use in medicinal chemistry research. However, one of the limitations is its relatively high cost, which may limit its use in some labs.
未来方向
There are several future directions for the research of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride. One area of interest is the development of new derivatives of this compound that may have improved efficacy and lower toxicity. Another direction is the study of its potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the use of this compound as a fluorescent probe for detecting reactive oxygen species may have implications for the development of new diagnostic tools for various diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its unique properties make it an ideal candidate for use in medicinal chemistry research, where it may have implications for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.
合成方法
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]but-2-yn-1-amine hydrochloride involves the reaction between 4-(Trifluoromethyl)phenol and 1-Bromo-4-butyn-2-ol in the presence of a base. The resulting product is then treated with HCl to obtain the hydrochloride salt. This method has been optimized to achieve high yields and purity of the final product.
属性
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO.ClH/c12-11(13,14)9-4-3-5-10(8-9)16-7-2-1-6-15;/h3-5,8H,6-7,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYHZNWOBSSDSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

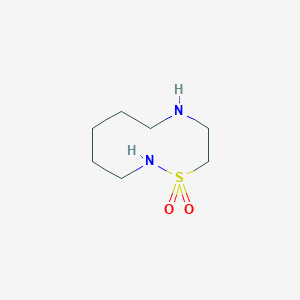

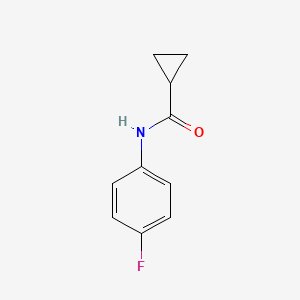
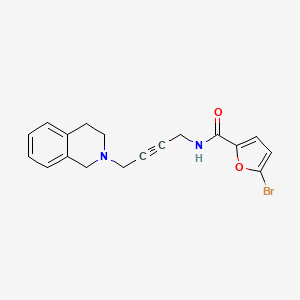


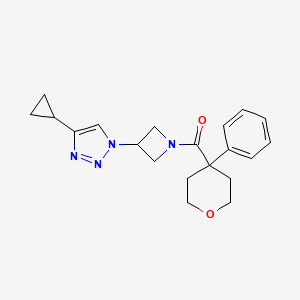
![2-thioxo-5-[(4H-1,2,4-triazol-4-ylamino)methylidene]dihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2896353.png)

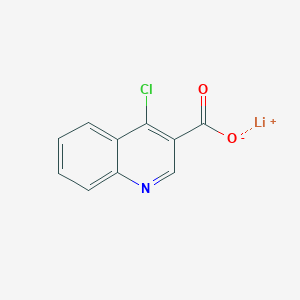
![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)
![1-Oxaspiro[4.6]undecan-2-ylmethanol](/img/structure/B2896362.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)